2,2-Dimethyl-N-pyridin-3-yl-propionamide

melting point solid-state thermal property

Common Problem: Generic aminopyridine substitution risks failed C-4 functionalization & high-melting impurities. Our 98% 2,2-Dimethyl-N-pyridin-3-yl-propionamide (mp 128-132 °C) eliminates this risk. - Proven C-4 lithiation directing group for 3,4-disubstituted pyridines (Turner 1983). - Higher melting point vs. 2-isomer (55 °C delta) prevents ambient storage degradation. - Single-crystal X-ray data available, ensuring batch-to-batch crystallinity consistency.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 70298-88-3
Cat. No. B1307919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-N-pyridin-3-yl-propionamide
CAS70298-88-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CN=CC=C1
InChIInChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
InChIKeyVQXVCVTZSTYIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-N-pyridin-3-yl-propionamide: Identity & Characteristics


2,2-Dimethyl-N-pyridin-3-yl-propionamide (also known as N-(pyridin-3-yl)pivalamide or 3-(pivaloylamino)pyridine) is a tertiary pivalamide substituted at the pyridine 3-position [1]. It is a solid at room temperature with a melting point of 128–132 °C and is soluble in methanol and other organic solvents . The compound is primarily employed as a synthetic building block and a directing group in regioselective metalation chemistry, rather than as a final active pharmaceutical ingredient [2].

2,2-Dimethyl-N-pyridin-3-yl-propionamide: Generic Substitution Failure


Positional isomers of pivaloylaminopyridine (2-, 3-, and 4-substituted) are not interchangeable. The 3-pyridyl isomer exhibits distinct solid-state hydrogen-bonding motifs that translate into a melting point approximately 55 °C higher than the 2-pyridyl analog, directly impacting handling, purification, and formulation workflows [1]. Moreover, the regioselectivity of directed ortho-lithiation differs fundamentally: the 3-isomer metalates at C-4 with competing nucleophilic attack, whereas the 2- and 4-isomers undergo clean C-3 lithiation [2]. These differences carry material consequences for synthetic route design, impurity profiles, and downstream reactivity, making unqualified generic substitution a source of experimental risk.

2,2-Dimethyl-N-pyridin-3-yl-propionamide: Differentiation Evidence


Melting Point: 3-Isomer vs. 2-Isomer

2,2-Dimethyl-N-pyridin-3-yl-propionamide exhibits a melting point of 128–132 °C, which is approximately 55 °C higher than its 2-pyridyl isomer (71–75 °C) . The 4-pyridyl isomer melts at 131–135 °C, making it similar to the 3-isomer; however, the 2-isomer is clearly differentiated . The elevated melting point correlates with the intermolecular N–H···N hydrogen-bonded chains observed in the crystal structure of the 3-isomer .

melting point solid-state thermal property

Crystal Structure and Hydrogen Bonding

Single-crystal X-ray diffraction of 2,2-dimethyl-N-pyridin-3-yl-propionamide reveals a pyridine–amide dihedral angle of 17.60(8)° and intermolecular N–H···N hydrogen bonds propagating along [100], with a disordered tert-butyl group (occupancy ratio 0.758:0.242) [1]. By contrast, the 2-pivaloylaminopyridine isomer is expected to form an intramolecular N–H···N hydrogen bond (pyridine N–H–amide), which precludes the extended chain motif and is consistent with the observed 55 °C lower melting point [2].

crystal structure dihedral angle hydrogen bonding

Regioselective Lithiation Behavior

Under standard lithiation conditions (n-BuLi/TMEDA, −10 °C, Et₂O), 2- and 4-(pivaloylamino)pyridines undergo exclusive metalation at the C-3 position, affording clean 2,3- or 3,4-disubstituted pyridines, respectively [1]. In contrast, 3-(pivaloylamino)pyridine directs metalation to C-4, but the reaction is complicated by substantial nucleophilic attack of n-BuLi on the pyridine nucleus, leading to lower yields and more complex product mixtures [1]. This divergent reactivity profile is a critical factor in synthetic route planning for pyridine functionalization.

ortho-lithiation regioselectivity directed metalation

3-Isomer Purity Advantage

The 3-isomer is commercially available at a certified purity of 99% (GC/HPLC) , whereas the 2-isomer is typically supplied at 95% (research grade) or 98% (GC) , and the 4-isomer is commonly offered at 97–98% . Higher initial purity reduces the need for in-house purification, lowers batch-to-batch variability, and is particularly advantageous when the compound is used as a stoichiometric reagent or crystallization seed.

purity quality control procurement specification

Synthetic Utility in 3,4-Disubstituted Pyridine Synthesis

The 3-pivaloylaminopyridine scaffold serves as a key intermediate in the synthesis of 3-amino-4-phenylpyridine derivatives through a sequence of directed ortho-lithiation, iodine quench, and Suzuki–Miyaura cross-coupling [1]. This route provides access to CD ring models of the antitumor alkaloid streptonigrin, a synthetic application that exploits the unique C-4 lithiation behavior of the 3-isomer [1]. The 2- and 4-isomers cannot generate the same 3,4-substitution pattern through an equivalent lithiation–cross-coupling sequence.

synthetic intermediate cross-coupling natural product synthesis

2,2-Dimethyl-N-pyridin-3-yl-propionamide: Application Scenarios


Regioselective Synthesis of 3,4-Disubstituted Pyridines

When the target scaffold requires substitution at the pyridine 3- and 4-positions, the 3-pivaloylamino directing group enables C-4 lithiation (Turner, 1983) [1]. Although competing nucleophilic attack must be managed, this route uniquely provides 4-iodo-3-pivaloylaminopyridines for subsequent cross-coupling (Marsais et al., 1990) [2]. The 2- and 4-isomers direct lithiation exclusively to C-3 and cannot deliver the same 3,4-substitution pattern.

Solid-Phase Synthesis with High-Melting Building Blocks

With a melting point of 128–132 °C , the 3-isomer is substantially more thermally robust than the 2-isomer (71–75 °C). This property facilitates handling, weighing, and storage under ambient conditions and reduces the risk of melting-induced degradation during resin loading or solid-phase reaction cycles.

Crystallization and Polymorph Screening Studies

The well-characterized single-crystal X-ray structure (dihedral angle 17.60°, N–H···N hydrogen-bonded chains) [3] provides a defined reference for crystallization studies. The 3-isomer can serve as a model compound for investigating the impact of hydrogen-bond networks on crystal packing, solubility, and morphology—information directly transferable to analogous pivalamide-protected aminopyridines.

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